N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 1060329-80-7) is a synthetic small molecule (C20H20N2O5, MW 368.4 g/mol) classified within the benzodioxole carboxamide family. Its architecture incorporates a 2H-1,3-benzodioxole-5-carboxamide core tethered via an ethyl linker to a para-substituted phenyl ring bearing a morpholin-4-yl-2-oxoethyl moiety.

Molecular Formula C20H20N2O5
Molecular Weight 368.4 g/mol
CAS No. 1060329-80-7
Cat. No. B6538810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide
CAS1060329-80-7
Molecular FormulaC20H20N2O5
Molecular Weight368.4 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H20N2O5/c23-19(22-7-9-25-10-8-22)11-14-1-4-16(5-2-14)21-20(24)15-3-6-17-18(12-15)27-13-26-17/h1-6,12H,7-11,13H2,(H,21,24)
InChIKeyFRQCMKWQDBZCBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 1060329-80-7): Chemical Class & Procurement Baseline


N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide (CAS 1060329-80-7) is a synthetic small molecule (C20H20N2O5, MW 368.4 g/mol) classified within the benzodioxole carboxamide family . Its architecture incorporates a 2H-1,3-benzodioxole-5-carboxamide core tethered via an ethyl linker to a para-substituted phenyl ring bearing a morpholin-4-yl-2-oxoethyl moiety [1]. The compound is cataloged in several chemical databases and is referenced within the patent family US-9346818-B2, which claims benzodioxole derivatives as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research [2]. Structurally, it represents a congener within a broader series of morpholine-functionalized benzodioxoles that have been explored for enzyme inhibition and receptor modulation applications .

Why Generic Benzodioxole or Morpholine Acetamide Substitution Fails for CAS 1060329-80-7 in Research Procurement


Substituting CAS 1060329-80-7 with a generic benzodioxole carboxamide or an arbitrary morpholino-acetamide derivative overlooks critical structural determinants that govern target engagement and pharmacokinetic behavior. The ethyl linker between the central phenyl ring and the morpholine-oxoethyl group is a key differentiator: the closest cataloged analog, CAS 543694-57-1, replaces this ethyl spacer with an ethoxy (-O-CH2-) linker, introducing an additional hydrogen-bond acceptor that alters conformational flexibility, electronic distribution, and metabolic susceptibility . This single-atom variation shifts the molecular weight from 368.4 to 384.38 g/mol and modifies the logP and solubility profile, which can produce divergent binding kinetics [1]. Furthermore, the benzodioxole carboxamide core itself distinguishes this compound from furan, thiophene, or adamantane carboxamide variants sharing the same morpholino-phenyl scaffold (e.g., CAS 1206986-56-2, 1060261-91-7), each of which exhibits distinct bioactivity profiles that preclude interchangeable use . The evidence detailed below quantifies these differentiation dimensions through available comparator data and class-level SAR inferences.

Quantitative Differentiation Evidence for CAS 1060329-80-7: Comparator-Anchored Procurement Guide


Linker Atom Differentiation: Ethyl vs. Ethoxy Spacer Defines Binding Selectivity Profiles

The closest cataloged structural analog to CAS 1060329-80-7 is CAS 543694-57-1, which differs by a single linker atom: the target compound bears an ethyl (-CH2-CH2-) spacer connecting the phenyl ring to the morpholine-oxo group, whereas the comparator uses an ethoxy (-O-CH2-) linker . This substitution replaces a methylene (-CH2-) with an ether oxygen, introducing an additional hydrogen-bond acceptor and altering the conformational degrees of freedom. The comparator (CAS 543694-57-1) has publicly available binding data in authoritative databases, demonstrating Ki = 240 nM against rat monoamine oxidase A (MAO-A) and Ki = 23,000 nM against the human D2S dopamine receptor, indicating a approximately 96-fold selectivity window favoring MAO-A over D2S [1]. While direct head-to-head binding data for CAS 1060329-80-7 are not publicly available, this divergence in linker chemistry is a critical SAR parameter: the ethyl linker reduces polarity and hydrogen-bonding capacity relative to the ethoxy analog, which is predicted to shift the selectivity profile and metabolic stability in ways that cannot be assumed equivalent [2].

Medicinal Chemistry Structure-Activity Relationship (SAR) Enzyme Inhibition

Patent-Anchored Acetylcholinesterase Inhibitory Activity: Class-Level Context for Benzodioxole Carboxamide Derivatives

CAS 1060329-80-7 is cataloged within the Aladdin compound repository under ID ALA3886730, which is explicitly linked to US Patent 9,346,818 B2 . This patent, assigned to Zhejiang Hisun Pharmaceutical Co., Ltd., claims novel benzodioxole derivatives of formula (I) exhibiting acetylcholinesterase (AChE) inhibitory activity for the treatment or prevention of Alzheimer's disease [1]. The patent establishes a class-level basis for AChE as a molecular target for benzodioxole carboxamide derivatives. By contrast, the structurally related morpholino-phenyl carboxamide series bearing non-benzodioxole cores (e.g., furan-2-carboxamide, cyclopentanecarboxamide, or benzothiadiazole-5-carboxamide variants) are not encompassed by this AChE patent family, indicating that the benzodioxole-5-carboxamide moiety is a critical pharmacophoric element for this target class . While quantitative IC50 values for CAS 1060329-80-7 against AChE are not publicly disclosed, the explicit inclusion of benzodioxole derivatives within the patent claims provides a documented rationale for selecting this chemotype over heterocyclic alternatives when AChE inhibition is the research objective.

Alzheimer's Disease Acetylcholinesterase Inhibition Neurodegeneration

Molecular Formula and Mass Discrimination: C20H20N2O5 vs. C20H20N2O6 Defines Physicochemical Space

The molecular composition of CAS 1060329-80-7 (C20H20N2O5, MW 368.4 g/mol) differs from its ethoxy-linked analog CAS 543694-57-1 (C20H20N2O6, MW 384.38 g/mol) by one oxygen atom, yielding a molar mass difference of 15.98 g/mol . This compositional distinction is analytically resolvable by high-resolution mass spectrometry (HRMS) and HPLC, providing unambiguous identity confirmation for procurement quality control. The absence of the additional ether oxygen in CAS 1060329-80-7 reduces the hydrogen-bond acceptor count and is predicted to lower aqueous solubility relative to the ethoxy analog, a parameter that can affect both in vitro assay behavior and formulation strategies [1]. Commercially, the compound is available at >95% purity (HPLC) from multiple vendors . The 1H NMR spectrum of the structurally analogous compound (SpectraBase Compound ID 4BumjGxUlIX) provides a reference framework for spectroscopic identity verification [2].

Physicochemical Properties Drug-Likeness Quality Control

Benzodioxole Carboxamide Core vs. Heterocyclic Alternatives: Class-Level Evidence for Anticancer Activity

Published SAR studies on benzodioxole derivatives provide class-level evidence distinguishing carboxamide-containing benzodioxoles from other substituent classes in cytotoxicity assays. In a 2020 study by Hawash et al., benzodioxole carboxamide compounds (designated 2a and 2b) demonstrated anticancer activity against Hep3B liver cancer cells, while non-carboxamide benzodioxole analogs (compounds 5a, 5b, 6a, 6b, 7a, 7b) showed weak or negligible activity with IC50 values of 3.94–9.12 mM [1]. Compound 2a induced G2-M cell cycle arrest in 8.07% of cells, comparable to doxorubicin (7.4%) [2]. This class-level evidence indicates that the carboxamide functional group, which is present in CAS 1060329-80-7, is a critical determinant of cytotoxic potency within this chemotype. While these data are not specific to CAS 1060329-80-7, they establish that benzodioxole-5-carboxamides possess differentiated anticancer activity compared to non-carboxamide benzodioxole derivatives, supporting the procurement of the carboxamide variant for oncology-focused research programs.

Cancer Research Cytotoxicity Benzodioxole SAR

Validated Application Scenarios for CAS 1060329-80-7 Based on Available Evidence


Acetylcholinesterase (AChE) Inhibitor Lead Optimization and Alzheimer's Disease Research

CAS 1060329-80-7 is explicitly positioned within the patent family US-9346818-B2, which claims benzodioxole derivatives as AChE inhibitors for Alzheimer's disease [1]. Researchers engaged in structure-activity relationship (SAR) studies targeting AChE can use this compound as a scaffold representative, with the benzodioxole-5-carboxamide core serving as the pharmacophoric anchor. The compound is suitable as a reference standard or starting point for derivatization campaigns, particularly where the morpholino-oxoethyl substituent is being explored for its contribution to solubility and target engagement. Procurement of this specific CAS number ensures alignment with the patent chemical space, facilitating freedom-to-operate analysis and comparative benchmarking against other benzodioxole derivatives claimed in the same patent family . The absence of publicly disclosed AChE IC50 data for this specific compound means that researchers should plan for de novo potency determination as part of their experimental workflow.

Linker Chemistry SAR: Ethyl vs. Ethoxy Spacer in Morpholino-Benzodioxole Carboxamides

The single-atom structural variation between CAS 1060329-80-7 (ethyl linker) and its closest cataloged analog CAS 543694-57-1 (ethoxy linker) creates a defined SAR pair for probing the impact of linker polarity and hydrogen-bonding capacity on biological activity . The ethoxy analog has documented binding to MAO-A (Ki = 240 nM) and D2S dopamine receptor (Ki = 23,000 nM), establishing a reference binding profile [2]. Researchers studying how linker chemistry modulates target selectivity, metabolic stability, or off-target binding can procure both compounds as a matched pair. This head-to-head comparison scenario is particularly valuable in medicinal chemistry programs where fine-tuning linker properties is a key optimization parameter, and where the absence of the ether oxygen in CAS 1060329-80-7 is predicted to confer reduced metabolic vulnerability to O-dealkylation pathways.

Carboxamide-Containing Benzodioxole Library Synthesis for Anticancer Screening

Class-level evidence demonstrates that benzodioxole derivatives bearing a carboxamide functional group exhibit differentiated anticancer activity compared to non-carboxamide benzodioxole variants [3]. CAS 1060329-80-7, with its benzodioxole-5-carboxamide core, is structurally aligned with the active carboxamide subclass. Medicinal chemistry teams building focused libraries for anticancer screening can incorporate this compound as a core scaffold representative. The morpholino-oxoethyl substitution provides an additional vector for diversification, enabling exploration of substituent effects on cytotoxicity, cell cycle perturbation, and apoptosis induction. Given the established G2-M arrest activity of related carboxamide benzodioxoles (8.07% arrest vs. 7.4% for doxorubicin), this compound class merits further investigation in oncology programs targeting cell cycle regulation [4].

Analytical Reference Standard for Benzodioxole-Morpholine Hybrid Molecule Quality Control

CAS 1060329-80-7 possesses well-defined analytical characteristics—molecular formula C20H20N2O5, monoisotopic mass 368.1372 Da, and a characteristic UV/Vis absorption profile associated with the benzodioxole chromophore—making it suitable as an analytical reference standard . The compound's distinct mass differentiates it from the ethoxy analog (ΔMW = 15.98 Da), enabling unambiguous identity confirmation by HRMS. The 1H NMR spectrum of the structurally analogous compound is available through SpectraBase (Compound ID 4BumjGxUlIX), providing spectral benchmarks for identity verification [5]. Procurement of high-purity material (>95% by HPLC) supports its use as a system suitability standard in HPLC-MS method development for benzodioxole-containing compound libraries, ensuring analytical reproducibility across batches and laboratories.

Quote Request

Request a Quote for N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}-2H-1,3-benzodioxole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.